Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20285017
InChI: InChI=1S/C20H19ClN4O4/c1-27-13-5-3-4-12(10-13)16-18-17(14(21)11-15(22-18)19(26)28-2)24-20(23-16)25-6-8-29-9-7-25/h3-5,10-11H,6-9H2,1-2H3
SMILES:
Molecular Formula: C20H19ClN4O4
Molecular Weight: 414.8 g/mol

Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC20285017

Molecular Formula: C20H19ClN4O4

Molecular Weight: 414.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate -

Specification

Molecular Formula C20H19ClN4O4
Molecular Weight 414.8 g/mol
IUPAC Name methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C20H19ClN4O4/c1-27-13-5-3-4-12(10-13)16-18-17(14(21)11-15(22-18)19(26)28-2)24-20(23-16)25-6-8-29-9-7-25/h3-5,10-11H,6-9H2,1-2H3
Standard InChI Key MUWQJNZXRCAPDC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NC(=NC3=C2N=C(C=C3Cl)C(=O)OC)N4CCOCC4

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Substituent Analysis

The pyrido[3,2-d]pyrimidine system is a bicyclic structure comprising fused pyridine and pyrimidine rings, which provides a rigid planar framework conducive to π-π stacking interactions with biological targets. The substitution pattern critically influences its activity:

  • 8-Chloro group: Enhances electrophilicity and stabilizes interactions with hydrophobic pockets in target proteins .

  • 3-Methoxyphenyl group: Introduces steric bulk and modulates electronic effects through the methoxy substituent, potentially improving target selectivity.

  • Morpholine ring: Improves aqueous solubility and bioavailability by introducing a polar, oxygen-containing heterocycle.

  • Methyl ester: Serves as a prodrug moiety, potentially hydrolyzing in vivo to a carboxylic acid for enhanced target binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H19ClN4O4\text{C}_{20}\text{H}_{19}\text{ClN}_{4}\text{O}_{4}
Molecular Weight414.8 g/mol
Calculated logP~4.65 (estimated)
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0
Rotatable Bonds5

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving:

  • Formation of the pyrido[3,2-d]pyrimidine core through cyclocondensation of appropriately substituted pyridine and pyrimidine precursors.

  • Introduction of the morpholine moiety via nucleophilic aromatic substitution at position 2.

  • Suzuki-Miyaura coupling to install the 3-methoxyphenyl group at position 4 .

  • Esterification at position 6 using methyl chloroformate.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at positions 2, 4, and 8 requires careful control of reaction conditions .

  • Morpholine incorporation: The steric hindrance of the morpholine ring necessitates high-temperature reactions or microwave-assisted synthesis.

Biological Activity and Mechanism of Action

Anticancer Activity

In the US National Cancer Institute’s NCI-60 screen, structurally related pyrido[3,4-d]pyrimidines demonstrated selective cytotoxicity against breast cancer (MCF-7, GI50_{50} = 0.12 µM) and renal cancer (786-O, GI50_{50} = 0.18 µM) cell lines. While specific data for Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate remains proprietary, its analog (VCID: VC20285017) showed:

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

Cell LineGI50_{50} (µM)
MCF-7 (Breast)0.15 ± 0.03
786-O (Renal)0.22 ± 0.05
A549 (Lung)1.45 ± 0.12

Kinase Inhibition

The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50_{50} of 18 nM, disrupting angiogenesis in tumor microenvironments. X-ray crystallography of analogous pyrido[3,4-d]pyrimidines reveals binding to the ATP pocket of kinases, where the morpholine oxygen forms hydrogen bonds with backbone amides of hinge residues .

Structure-Activity Relationships (SAR)

Role of the 3-Methoxyphenyl Group

  • Meta-substitution: The 3-methoxy group optimizes steric complementarity with hydrophobic kinase subpockets, enhancing potency compared to para-substituted analogs .

  • Methoxy vs. hydroxy: Replacement with a hydroxyl group (as in Smolecule’s analog) reduces logP but increases metabolic susceptibility, justifying the methoxy choice for stability.

Impact of the Morpholine Ring

  • Solubility enhancement: The morpholine’s oxygen increases aqueous solubility (2.1 mg/mL vs. 0.3 mg/mL for non-morpholine analogs).

  • Conformational rigidity: Restricts rotational freedom, improving target binding entropy .

Pharmacokinetics and Drug-Likeness

ADME Profiling

ParameterValue
Plasma Protein Binding99.97% (rat)
Microsomal Stability68% remaining (human)
CYP450 Inhibition>50 µM for CYP3A4
Oral Bioavailability100% (rat)

In Vivo Efficacy

In HCT116 xenograft models, a related pyrido[3,4-d]pyrimidine (34h) reduced phospho-histone H3 levels by 78% at 6 h post-dose, indicating mitotic arrest .

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